molecular formula C39H63NO15 B100343 Leucomycin A8 CAS No. 18361-50-7

Leucomycin A8

カタログ番号: B100343
CAS番号: 18361-50-7
分子量: 785.9 g/mol
InChIキー: ZGKBDJKFINKSNH-FRFMCBNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leucomycin A8 is a macrolide.

科学的研究の応用

Antimicrobial Activity

Leucomycin A8 exhibits significant antibacterial properties against various pathogens. Its mode of action primarily involves the inhibition of protein synthesis in bacteria, which is a characteristic feature of macrolide antibiotics.

Spectrum of Activity

This compound has shown efficacy against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Mycoplasmas : Effective against species resistant to penicillin.
  • Some Gram-negative bacteria : Limited activity but notable against specific strains.

Table 1 summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Mycoplasma pneumoniae0.25
Escherichia coli16

Veterinary Applications

This compound is widely used in veterinary medicine, particularly as a growth promoter and therapeutic agent in livestock.

Growth Promotion

The antibiotic has been approved for use in poultry and swine to enhance growth rates and feed efficiency. Its inclusion in animal diets helps control respiratory and digestive diseases.

Case Studies

A study conducted on piglets demonstrated that the administration of this compound at 500 ppm over six months significantly reduced the incidence of pneumonia compared to untreated controls.

Combination Therapy

Research indicates that this compound can be effectively combined with other antibiotics to enhance therapeutic outcomes against resistant bacterial strains.

Synergistic Effects

A recent study examined the combination of this compound with kitasamycin against Actinobacillus pleuropneumoniae. The findings revealed:

  • Synergistic interactions : Particularly effective against serotype 7, where combined treatment reduced MIC values significantly.
  • Antagonistic effects : Observed with certain combinations, highlighting the need for careful selection of antibiotic pairs.

Table 2 presents the fractional inhibitory concentration (FIC) indices from this study:

Antibiotic CombinationFIC IndexInteraction Type
This compound + Kitasamycin0.5Synergistic
This compound + Enrofloxacin4.0Antagonistic

Clinical Implications

The potential for this compound in clinical settings is promising due to its effectiveness against resistant strains and its role in combination therapies.

Resistance Management

This compound may serve as an alternative treatment option for infections caused by multidrug-resistant organisms, particularly in cases where traditional macrolides fail.

特性

CAS番号

18361-50-7

分子式

C39H63NO15

分子量

785.9 g/mol

IUPAC名

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1

InChIキー

ZGKBDJKFINKSNH-FRFMCBNZSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

異性体SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

正規SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A8
Reactant of Route 2
Leucomycin A8
Reactant of Route 3
Leucomycin A8
Reactant of Route 4
Leucomycin A8
Reactant of Route 5
Leucomycin A8
Reactant of Route 6
Leucomycin A8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。